N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
Historical Development of Dithia-Diaza Heterocyclic Systems
The study of heterocyclic compounds containing sulfur and nitrogen dates to the early 19th century, with foundational work on thiadiazines and dithia-diaza systems emerging as critical milestones. Initial explorations into heterocycles began with Brugnatelli’s isolation of alloxan from uric acid in 1818, while Dobereiner’s 1832 synthesis of furan derivatives marked the first intentional creation of heterocyclic frameworks. By the mid-20th century, the structural elucidation of tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) in 1944 established a paradigm for sulfur-nitrogen heterocycles.
The development of dithia-diaza systems accelerated in the 1970s–1980s with studies on electrophilic substitution patterns. For example, nitration and bromination of 1-aryl-6,6a-dithia-1,2-diazapentalenes demonstrated regioselective reactivity at position 3, enabling systematic derivatization. Transannular cyclizations observed in 1,2-dithia-5,8-diazacyclodeca-4,8-dienes further expanded synthetic strategies for complex polycyclic architectures. These advances laid the groundwork for modern hybrid systems like the title compound, which integrates a tricyclic dithia-diaza core with a tetrahydroisoquinoline sulfonyl benzamide moiety.
Significance in Modern Heterocyclic Chemistry
Dithia-diaza heterocycles occupy a pivotal niche due to their unique electronic and steric properties. Key attributes include:
- Bioactivity : THTT derivatives exhibit antimicrobial, antiprotozoal, and antiepileptic properties, often serving as prodrugs due to their enzymatic hydrolysis profiles.
- Structural Versatility : The title compound’s tricyclic core (3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaene) enables π-π stacking interactions critical for materials science applications.
- Synthetic Utility : Reactions such as Vilsmeier formylation and nitroso-dediazoniation, documented in dithia-diazapentalenes, provide pathways for functionalizing analogous systems.
Table 1: Representative Reactions of Dithia-Diaza Systems
Current Research Landscape and Knowledge Gaps
Recent advances focus on two domains:
- Drug Discovery : THTT-based prodrugs enhance lipophilicity and bioavailability of amine-containing therapeutics. The title compound’s tetrahydroisoquinoline sulfonyl group may modulate target binding through sulfonamide-protein interactions.
- Materials Science : Heterocyclic nanographenes incorporating dithia-diaza motifs, such as triazacoronenes, exhibit tunable optoelectronic properties.
Critical knowledge gaps persist:
- Electronic Effects : The impact of the 11-methyl group on the tricyclic core’s aromaticity remains uncharacterized.
- Synthetic Scalability : Multi-step routes to similar compounds (e.g., 5.4b in ) often require toxic reagents like DDQ/triflic acid, limiting industrial adoption.
- Computational Modeling : While DFT studies have elucidated THTT cyclization mechanisms, analogous work on tricyclic dithia-diaza systems is lacking.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S3/c1-15-26-22-21(33-15)11-10-20-23(22)34-25(27-20)28-24(30)17-6-8-19(9-7-17)35(31,32)29-13-12-16-4-2-3-5-18(16)14-29/h2-11H,12-14H2,1H3,(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTJMSYQBSDSCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide typically involves multiple steps, including the formation of the tricyclic core, the introduction of the dithia and diaza functionalities, and the attachment of the tetrahydroisoquinoline and benzamide groups. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts to accelerate certain steps in the synthesis could be explored.
Chemical Reactions Analysis
Types of Reactions
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithia ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogens in the diaza ring can be reduced to form amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while reduction of the nitrogens can produce amines.
Scientific Research Applications
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide has a wide range of scientific research applications, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen atoms.
Medicine: Investigation of its potential as a therapeutic agent due to its unique structure and possible biological activity.
Mechanism of Action
The mechanism by which N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. The pathways involved may include modulation of redox states, inhibition of enzyme activity, or binding to specific receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-Containing Benzamides
Compound A: N-{11-methyl-3,10-dithia-5,12-diazatricyclo[...]dodeca-...-4-yl}-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide (CHEMENU, 2023)
- Key Difference: Replaces the tetrahydroisoquinoline sulfonyl group with a 2-methylpiperidin-1-ylsulfonyl moiety.
- Implications: The piperidine substituent may enhance lipophilicity compared to the tetrahydroisoquinoline group, influencing membrane permeability . Piperidine’s smaller ring size could reduce steric hindrance in target binding.
Compound B: (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (Journal of Pharmaceutical Research International, 2021)
- Key Difference: Features a thiazolidinone ring conjugated to the benzamide instead of a tricyclic system.
- Implications: The thiazolidinone group is associated with antidiabetic and anti-inflammatory activities, whereas the tricyclic dithia-diaza system may confer rigidity and metabolic stability .
Tricyclic and Polycyclic Analogues
Compound C: 12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene (Crystal Structure Study, 2010)
- Key Difference : Contains six nitrogen atoms in the tricyclic core vs. two nitrogen and two sulfur atoms in the target compound.
- Implications :
Compound D: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (International Journal of Molecular Sciences, 2014)
- Key Difference : Simpler 1,2,4-triazole core vs. the tricyclic dithia-diaza framework.
- Implications :
Research Findings and Implications
- Spectral Analysis : The target compound’s IR spectrum is expected to show νS=O at ~1350 cm⁻¹ (sulfonyl) and νC=O at ~1680 cm⁻¹ (benzamide), consistent with related sulfonamides .
- Structural Rigidity: The tricyclic dithia-diaza system likely improves metabolic stability over flexible triazole or thiazolidinone analogues .
- Biological Potential: The tetrahydroisoquinoline sulfonyl group may enhance affinity for serotonin or opioid receptors, analogous to other isoquinoline-derived pharmaceuticals .
Data Tables
Table 1. Structural and Functional Group Comparison
| Compound | Core Structure | Sulfonyl Substituent | Key Functional Groups |
|---|---|---|---|
| Target Compound | Dithia-diaza tricyclic | Tetrahydroisoquinoline | Benzamide, sulfonamide |
| Compound A | Dithia-diaza tricyclic | 2-Methylpiperidine | Benzamide, sulfonamide |
| Compound D | 1,2,4-Triazole | 4-X-phenylsulfonyl | Triazole-thione, sulfonyl |
| Compound B | Thiazolidinone | Phenyl | Benzamide, thiazolidinone |
Biological Activity
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a benzamide core linked to a heterocyclic system that includes thiazole and benzothiazole rings. The presence of sulfur atoms and nitrogen heterocycles contributes to its reactivity and biological interactions.
Key Structural Features:
- Molecular Formula : C₁₈H₁₈N₄O₂S₃
- Molecular Weight : 410.58 g/mol
- IUPAC Name : this compound
The mechanism of action of this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole and benzothiazole rings may facilitate binding to active sites or allosteric sites on proteins, influencing their activity.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Case Study 1 : A derivative with a thiazole core demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties:
- Case Study 2 : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival .
Research Findings
A summary of research findings related to the biological activities of compounds similar to N-{11-methyl...} is presented in Table 1.
Potential Applications
Given its unique structure and demonstrated biological activities, N-{11-methyl...} could have several applications:
- Drug Development : Potential as an inhibitor for specific enzymes involved in disease pathways.
- Material Science : Use in organic electronics due to its complex aromatic system.
- Biological Research : As a tool for studying small molecule interactions with biological targets.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
Synthesis typically involves multi-step protocols, including cycloaddition, sulfonylation, and condensation. Key steps include:
- Cyclization : Use of tetrazolopyrimidine precursors under reflux conditions (e.g., ethanol, 4–6 hours) to form the tricyclic core .
- Sulfonylation : Reaction of intermediates with 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride in dichloromethane, catalyzed by triethylamine at 0–5°C .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
Characterization Techniques:
- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethanol, reflux, 4–6 hrs | 65–70% | |
| Sulfonylation | DCM, TEA, 0–5°C | 80% |
Basic: How do the sulfur and nitrogen atoms in the tricyclic core influence reactivity?
Methodological Answer:
The 3,10-dithia-5,12-diaza configuration impacts both chemical and biological behavior:
- Sulfur Atoms : Enhance electrophilicity at adjacent carbons, facilitating nucleophilic substitutions (e.g., thiol-disulfide exchange) .
- Nitrogen Atoms : Participate in hydrogen bonding with biological targets (e.g., enzymes), as shown in docking studies .
- Redox Activity : The thia-diaza system undergoes oxidation to sulfoxides, confirmed by HPLC-MS under H₂O₂ exposure .
Advanced: How can structural discrepancies in crystallographic data be resolved?
Methodological Answer:
Contradictions in bond lengths/angles (e.g., C–S vs. C–N distances) arise from:
- Crystallographic Refinement : Use high-resolution X-ray data (Cu-Kα radiation, 100K) and SHELXL97 for anisotropic displacement parameters .
- Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry operations .
- Comparative Analysis : Cross-reference with analogous structures (e.g., 12-(4-chlorophenyl) derivatives) to identify steric or electronic outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
